molecular formula C32H48O5 B12436593 (2S)-2-[(2S,3S,3aS,6R,7R,9bS)-2-hydroxy-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid

(2S)-2-[(2S,3S,3aS,6R,7R,9bS)-2-hydroxy-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid

Cat. No.: B12436593
M. Wt: 512.7 g/mol
InChI Key: WMPHZBWMRPCPKN-JAWJHEJESA-N
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Description

The compound (2S)-2-[(2S,3S,3aS,6R,7R,9bS)-2-hydroxy-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid is a complex organic molecule with a unique structure This compound is characterized by multiple chiral centers, a cyclopenta[a]naphthalene core, and various functional groups, including hydroxyl, methoxy, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The key steps typically include:

    Formation of the cyclopenta[a]naphthalene core: This can be achieved through a series of cyclization reactions, often involving the use of catalysts such as palladium or copper.

    Introduction of functional groups: Functional groups like hydroxyl, methoxy, and carboxylic acid are introduced through selective reactions. For instance, hydroxyl groups can be added via hydroboration-oxidation, while methoxy groups can be introduced through methylation reactions.

    Chiral center formation: The stereochemistry of the compound is controlled through the use of chiral catalysts or chiral auxiliaries during the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts to reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylic acid group would produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.

    Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It could be used in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For instance, if it is used as a drug, it may bind to a particular enzyme or receptor, modulating its activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S)-2-[(2S,3S,3aS,6R,7R,9bS)-2-hydroxy-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid lies in its complex structure and multiple chiral centers, which may confer unique chemical and biological properties compared to simpler compounds.

Properties

Molecular Formula

C32H48O5

Molecular Weight

512.7 g/mol

IUPAC Name

(2S)-2-[(2S,3S,3aS,6R,7R,9bS)-2-hydroxy-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid

InChI

InChI=1S/C32H48O5/c1-19(2)21(5)10-11-22(29(35)36)28-26(33)18-32(8)25-13-12-23(20(3)4)30(6,16-15-27(34)37-9)24(25)14-17-31(28,32)7/h13-14,19,22-23,26,28,33H,3,5,10-12,15-18H2,1-2,4,6-9H3,(H,35,36)/t22-,23+,26-,28+,30+,31-,32+/m0/s1

InChI Key

WMPHZBWMRPCPKN-JAWJHEJESA-N

Isomeric SMILES

CC(C)C(=C)CC[C@@H]([C@@H]1[C@H](C[C@]2([C@]1(CC=C3C2=CC[C@@H]([C@@]3(C)CCC(=O)OC)C(=C)C)C)C)O)C(=O)O

Canonical SMILES

CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC(C3(C)CCC(=O)OC)C(=C)C)C)C)O)C(=O)O

Origin of Product

United States

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